![molecular formula C20H23N3O3 B2867568 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-74-2](/img/structure/B2867568.png)
1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Analysis
- Synthesis of Deuterium-Labeled Derivatives : A study by Liang et al. (2020) discusses the synthesis of a deuterium-labeled derivative of a compound similar to 1-(2-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, known as AR-A014418. This labeled compound can be used as an internal standard for LC–MS analysis in drug absorption and pharmacokinetics studies, highlighting its significance in understanding drug dynamics and metabolism (Liang, Wang, Yan, & Wang, 2020).
Biological Interactions and Applications
- DNA Interaction Studies : Ajloo et al. (2015) investigated the interaction of certain urea derivatives, similar in structure to the compound , with calf-thymus DNA. The findings indicate that these compounds bind to DNA in an intercalative mode, suggesting potential applications in the study of DNA interactions and possibly in the development of therapeutic agents (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).
Radiolabeling and Imaging Studies
- Radiolabeling for PET Studies : Vasdev et al. (2005) discuss the radiolabeling of AR-A014418 with carbon-11 for positron emission tomography (PET) studies. Although the specific compound studied was found to have poor brain penetration, this research highlights the potential of similar compounds in neuroimaging and the study of neurological disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Chemical Properties and Derivatives
- Synthesis of Ellipticine : Miki et al. (2001) report the synthesis of ellipticine, a compound with anticancer properties, starting from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, a compound structurally related to the one . This research shows the utility of such compounds in the synthesis of therapeutically significant molecules (Miki, Hachiken, & Yanase, 2001).
Pharmacological Studies
- Antitumor Activity : Farghaly (2010) synthesized new indole derivatives containing structures similar to the compound of interest and tested them for tumor cell-growth inhibition, indicating the potential of these compounds in cancer research (Farghaly, 2010).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-25-12-11-23-14-17(16-8-4-5-9-18(16)23)22-20(24)21-13-15-7-3-6-10-19(15)26-2/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUXLMVOACBVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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